molecular formula C10H21N B13583639 [(3,3-Dimethylcyclohexyl)methyl](methyl)amine

[(3,3-Dimethylcyclohexyl)methyl](methyl)amine

Katalognummer: B13583639
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: UXRLWKZOLCXLOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.

    Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.

    High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced further to form simpler amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Include oxides and other oxygenated derivatives.

    Reduction products: Include simpler amines and hydrocarbons.

    Substitution products: Include alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor binding: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal transduction: Modulation of intracellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:

    N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.

    Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.

    Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.

Uniqueness

(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

1-(3,3-dimethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3

InChI-Schlüssel

UXRLWKZOLCXLOE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1)CNC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.